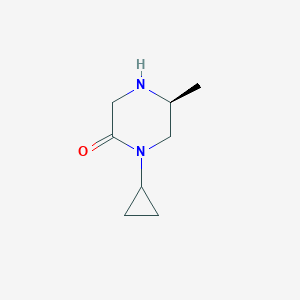![molecular formula C9H5ClO2S B12958228 6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B12958228.png)
6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde is a heterocyclic compound that contains a thiophene ring fused with a benzene ring, substituted with a chloro group at the 6th position, a hydroxy group at the 3rd position, and an aldehyde group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to achieve high yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid.
Reduction: 6-Chloro-3-hydroxybenzo[b]thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes or receptors involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde can be compared with other similar compounds, such as:
6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group and may exhibit different reactivity and applications.
3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid: This compound has a methyl group at the 6th position instead of a hydroxy group and may have different biological activities.
Propriétés
Formule moléculaire |
C9H5ClO2S |
|---|---|
Poids moléculaire |
212.65 g/mol |
Nom IUPAC |
6-chloro-3-hydroxy-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H5ClO2S/c10-5-1-2-6-7(3-5)13-8(4-11)9(6)12/h1-4,12H |
Clé InChI |
WSIBKQFYNZWFOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)SC(=C2O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12958150.png)













